molecular formula C18H12F4N2O2S B11564390 (5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11564390
M. Wt: 396.4 g/mol
InChI Key: HDDLYMLONHITRP-DHDCSXOGSA-N
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Description

(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a fluorophenyl group, and a trifluoromethylphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the introduction of the trifluoromethylphenyl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization. The choice of reagents and catalysts is also tailored to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE
  • (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE

Uniqueness

The uniqueness of (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and trifluoromethylphenyl groups enhances its reactivity and potential for various applications compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H12F4N2O2S

Molecular Weight

396.4 g/mol

IUPAC Name

(5Z)-5-[(3-fluorophenyl)methylidene]-3-[[2-(trifluoromethyl)anilino]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H12F4N2O2S/c19-12-5-3-4-11(8-12)9-15-16(25)24(17(26)27-15)10-23-14-7-2-1-6-13(14)18(20,21)22/h1-9,23H,10H2/b15-9-

InChI Key

HDDLYMLONHITRP-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O

Origin of Product

United States

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